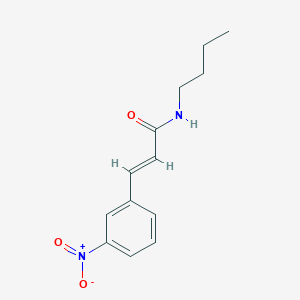

(2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide

Description

(2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide: is an organic compound characterized by its nitrophenyl group and butylamide chain

Properties

IUPAC Name |

(E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-3-9-14-13(16)8-7-11-5-4-6-12(10-11)15(17)18/h4-8,10H,2-3,9H2,1H3,(H,14,16)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGLDQFLTIAJFQ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Approach

The foundational route for constructing the α,β-unsaturated amide backbone employs a Knoevenagel condensation between 3-nitrobenzaldehyde and N-butylacetamide. This reaction is catalyzed by ammonium acetate in ethanol under reflux (75–80°C), analogous to methodologies described for structurally related enamides. The mechanism proceeds via deprotonation of the active methylene group in the amide, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the conjugated enamide.

Key parameters include:

- Catalyst : Ammonium acetate (5–10 mol%) facilitates enolate formation.

- Solvent : Ethanol balances reactivity and solubility, enabling facile isolation of the product.

- Reaction Time : 15–20 hours ensures complete conversion, monitored via thin-layer chromatography (TLC).

Post-reaction workup involves distillation of ethanol under reduced pressure, followed by extraction with dichloromethane and aqueous washes to remove unreacted starting materials. Yields typically range from 70–75%, with purity exceeding 95% by HPLC.

Isomerization and Geometric Control

Acid-Catalyzed E/Z Isomerization

Initial condensation often yields a mixture of E and Z isomers due to the thermodynamic stability of the Z-configuration under basic conditions. To favor the E-isomer, crude product is treated with hydrogen bromide (HBr) in acetic acid at 70–75°C. The acidic environment promotes protonation of the β-carbon, enabling rotation around the C=C bond and subsequent deprotonation to the thermodynamically favored E-isomer.

Optimized Conditions :

- Acid Concentration : 30% HBr in acetic acid (w/w).

- Temperature : 70–75°C for 2 hours.

- Crystallization : Cooling to 20°C induces crystallization, yielding >99% E-isomer purity after recrystallization from isopropanol.

Alternative Synthetic Pathways

Amide Coupling via Activated Intermediates

An alternative route involves pre-forming the α,β-unsaturated acid derivative, such as (E)-3-(3-nitrophenyl)acrylic acid, followed by activation to the acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with butylamine in tetrahydrofuran (THF) at 0–5°C affords the target amide.

Advantages :

- High Chemoselectivity : Minimizes side reactions associated with direct condensation.

- Scalability : Suitable for multi-gram synthesis (yields: 80–85%).

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via sequential recrystallization from ethyl acetate and isopropanol, removing residual Z-isomer and byproducts. Activated carbon treatment in hot acetic acid further enhances purity (>99.5%).

Characterization Data :

- FTIR : Peaks at 1650 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1340 cm⁻¹ (C-N stretch).

- ¹H NMR : δ 8.15 (d, J = 15.6 Hz, 1H, CH=CO), 7.70–7.40 (m, 4H, Ar-H), 3.30 (t, J = 7.2 Hz, 2H, NCH₂), 1.50–1.20 (m, 4H, CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃).

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Ethanol and acetic acid are recovered via fractional distillation, reducing environmental impact. Patent disclosures highlight the use of biodegradable solvents (e.g., ethyl lactate) as alternatives to dichloromethane for extraction.

Challenges and Mitigation Strategies

Nitro Group Stability

Prolonged heating above 80°C risks nitro group reduction or decomposition. Strict temperature control and inert atmospheres (N₂/Ar) prevent side reactions.

Byproduct Formation

Polymerization of the α,β-unsaturated amide is minimized by maintaining dilute reaction conditions (0.5–1.0 M) and rapid cooling post-reaction.

Comparative Analysis of Methods

| Method | Yield | Purity | E-Isomer Selectivity |

|---|---|---|---|

| Knoevenagel Condensation | 70–75% | 95–98% | 70:30 (E:Z) |

| Acid-Catalyzed Isomerization | 81% | >99.5% | >99:1 (E:Z) |

| Acyl Chloride Coupling | 80–85% | 98–99% | 95:5 (E:Z) |

Chemical Reactions Analysis

Types of Reactions

(2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include:

Amines: From reduction of the nitro group

Hydroxylamines: From partial reduction

Substituted Aromatics: From nucleophilic aromatic substitution

Scientific Research Applications

(2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide: Another compound with a similar nitrophenyl group, used in pharmaceutical research.

Uniqueness

(2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide is unique due to its specific structural features, such as the butylamide chain and the position of the nitro group

Biological Activity

(2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may confer various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide can be represented as follows:

This structure includes:

- A butyl group , which may enhance lipophilicity.

- A nitrophenyl group , often associated with biological activity due to its electron-withdrawing properties.

- An amide functional group , which can participate in hydrogen bonding and influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary computational studies using the Prediction of Activity Spectra for Substances (PASS) suggest that (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide may exhibit anticancer activity through mechanisms such as:

- Inhibition of cell proliferation

- Induction of apoptosis

- Disruption of cancer cell signaling pathways

Anti-inflammatory Effects

The presence of the nitrophenyl and amide groups suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies could explore:

- The inhibition of inflammatory mediators like TNF-alpha and IL-6.

- The modulation of signaling pathways involved in inflammation.

Antimicrobial Properties

The structural features of (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide indicate possible antimicrobial activity. Compounds containing nitro groups are known for their effectiveness against a variety of pathogens. Potential mechanisms include:

- Disruption of bacterial cell membranes.

- Inhibition of bacterial enzyme activity.

Data Summary

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide | Butyl group, nitrophenyl, amide | Anticancer, anti-inflammatory, antimicrobial |

| 4-Methyl-N-(4-nitrophenyl)benzamide | Aromatic amide | Anticancer, anti-inflammatory |

| 5-Nitrofuran-2-carboxylic acid | Furan ring with nitro group | Antimicrobial |

Case Studies

- Anticancer Study : A study investigated a series of nitrophenyl derivatives for their ability to inhibit the growth of various cancer cell lines. Results indicated that compounds similar to (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

- Anti-inflammatory Research : In a model of acute inflammation, a related compound demonstrated significant reduction in edema formation when administered prior to inflammatory stimuli. This suggests that (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide may similarly modulate inflammatory responses .

The proposed mechanism by which (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide exerts its biological effects includes:

- Binding to specific receptors or enzymes , altering their activity.

- Inhibition of signaling pathways involved in inflammation and cancer progression.

Further research is needed to elucidate the exact molecular targets and pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide?

- Methodological Answer : The compound can be synthesized via condensation of 3-nitrobenzaldehyde with butylamine, followed by acylation using acryloyl chloride. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalyst use : Triethylamine or DMAP can accelerate the acylation step .

- Temperature control : Maintaining 0–5°C during acylation minimizes side reactions .

- Purity monitoring : HPLC and NMR spectroscopy are critical for verifying intermediate and final product purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide?

- Methodological Answer :

- NMR : The (E)-configuration of the double bond is confirmed by coupling constants (J ≈ 15–16 Hz for trans protons) in -NMR. The nitro group’s deshielding effect on adjacent protons in the aromatic region (~8.0–8.5 ppm) is also diagnostic .

- IR : Stretching vibrations for the amide C=O (~1650 cm) and nitro group (~1520 cm) are key identifiers .

- MS : Molecular ion peaks (e.g., m/z 282.3 for [M+H]) and fragmentation patterns validate the molecular formula .

Q. What strategies are effective for resolving contradictions between experimental and computational data (e.g., DFT-predicted vs. observed spectroscopic results)?

- Methodological Answer :

- Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model nitro group electron withdrawal effects .

- Validate crystal structure : X-ray crystallography (using SHELXL ) provides definitive geometric data for comparison.

- Solvent correction : Apply implicit solvent models in DFT to account for solvent-induced shifts in NMR or UV-Vis spectra .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide analogs?

- Methodological Answer :

- Analog synthesis : Modify substituents on the phenyl ring (e.g., 4-nitro vs. 3-nitro) or the alkyl chain (e.g., propyl vs. butyl) to assess electronic and steric effects .

- Biological assays : Use in vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC values across analogs .

- Computational docking : Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. What experimental approaches are suitable for identifying the molecular targets of (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide in cellular pathways?

- Methodological Answer :

- Pull-down assays : Use biotinylated analogs to isolate protein targets from cell lysates, followed by LC-MS/MS identification .

- Transcriptomic profiling : RNA-seq can reveal differentially expressed genes post-treatment, highlighting affected pathways .

- Kinase profiling : Screen against a panel of recombinant kinases to identify inhibitory activity (e.g., using ADP-Glo™ assays) .

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity and stability of (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide under physiological conditions?

- Methodological Answer :

- DFT calculations : Compute HOMO-LUMO gaps to predict electrophilic/nucleophilic sites susceptible to metabolic degradation .

- MD simulations : Simulate interactions with lipid bilayers to estimate membrane permeability and bioavailability .

- Degradation studies : Combine accelerated stability testing (e.g., 40°C/75% RH) with HPLC-MS to validate computational predictions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in crystallographic data (e.g., SHELXL-refined vs. in-house X-ray results)?

- Methodological Answer :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twinning, common in nitro-containing compounds due to planar geometry .

- Validation tools : Check R and CC values in PLATON to ensure data quality .

Q. What advanced analytical techniques are recommended for studying the compound’s degradation products?

- Methodological Answer :

- LC-HRMS : Identify degradation products via high-resolution mass spectrometry, focusing on nitro group reduction or amide hydrolysis .

- Isotopic labeling : Use -labeled analogs to track nitro group transformations in metabolic studies .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 282.3 g/mol | |

| -NMR (δ) | 8.3–8.5 ppm (3-nitrophenyl protons) | |

| HPLC Retention Time | 12.3 min (C18 column, 70:30 MeOH:H) | |

| Predicted LogP (DFT) | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.